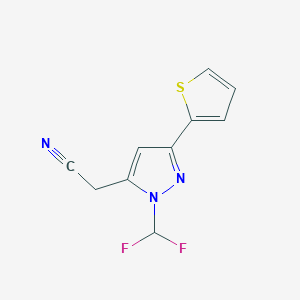

2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3S/c11-10(12)15-7(3-4-13)6-8(14-15)9-2-1-5-16-9/h1-2,5-6,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVZTVCEKZHQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 243 Da. The compound features a difluoromethyl group, a thiophene ring, and a pyrazole moiety, which contribute to its unique properties.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁F₂N₃S |

| Molecular Weight | 243 Da |

| LogP | 2.44 |

| Polar Surface Area (Ų) | 30 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethyl-substituted pyrazole derivatives with thiophene-containing reagents. The detailed synthetic pathway includes:

- Starting Materials : Use of 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Reagents : Thionyl chloride and triethylamine.

- Conditions : Reactions are conducted under controlled temperature and monitored using thin-layer chromatography (TLC).

Antimicrobial Properties

Research indicates that compounds containing the pyrazole framework exhibit significant antimicrobial activities. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains and fungi. The incorporation of the difluoromethyl group enhances these properties by increasing lipophilicity and modifying interaction with biological membranes .

Anti-inflammatory Effects

Recent investigations into similar pyrazole compounds have revealed anti-inflammatory properties. For example, derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Insecticidal Activity

The pyrazole derivatives have also been explored for their insecticidal activity. Research indicates that certain compounds exhibit potent activity against agricultural pests, making them promising candidates for developing environmentally friendly pesticides .

Case Studies

- Study on Antifungal Activity : A study by Qiao et al. demonstrated that difluoromethylpyrazole derivatives exhibited antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

- Insecticidal Evaluation : Zhong et al. reported on the insecticidal efficacy of pyrazole amines, establishing a correlation between structural modifications and biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

- 1-Position Substituents: Difluoromethyl (CF2H): Introduces moderate electron-withdrawing effects and metabolic stability due to fluorine’s electronegativity . 2-Fluoroethyl: Enhances solubility via polar fluorine while maintaining reactivity at the acetonitrile group .

3-Position Substituents :

- Thiophen-2-yl : Sulfur atom participates in π-stacking and hydrophobic interactions, common in kinase inhibitors .

- Trifluoromethyl (CF3) : Strong electron-withdrawing effects improve agrochemical efficacy but may reduce bioavailability .

- Pyridin-2-yl : Nitrogen enables hydrogen bonding, altering solubility and target selectivity compared to thiophene .

Key Research Findings

Metabolic Stability: Difluoromethyl analogs exhibit longer half-lives than non-fluorinated counterparts due to resistance to cytochrome P450 oxidation .

Solubility Trends : 2-Fluoroethyl and pyridin-2-yl derivatives demonstrate higher aqueous solubility than thiophene or trifluoromethyl analogs .

Agrochemical vs. Pharmaceutical Utility : Trifluoromethyl groups favor agrochemical activity, while thiophene/pyridine moieties align with drug discovery .

Preparation Methods

Cycloaddition Approach Using Difluoromethylated Hydrazonoyl Chlorides

A highly effective method for preparing difluoromethyl-substituted pyrazoles involves the [3+2] cycloaddition of difluoromethyl hydrazonoyl chlorides with fluorinated nitroalkenes under mild conditions. This method has been demonstrated to yield fluorinated pyrazoles with good regioselectivity and yields.

- Reagents : 2,2-difluoro-N-phenylacetohydrazonoyl chloride and fluoronitroalkenes.

- Base : Sodium phosphate (Na3PO4) or potassium carbonate (K2CO3) are effective bases.

- Solvent : Dichloroethane (DCE) provides optimal yields.

- Temperature : Elevated temperatures around 85 °C favor higher yields.

- Time : Reactions typically proceed over 24 hours.

Key findings from optimization studies:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Na3PO4 | 42 - 70 |

| K2CO3 | 80 - 87 | |

| Solvent | DCE | 50 |

| CH3CN | 42 | |

| Temperature | 25 °C | 66 |

| 85 °C | 85 | |

| Molar ratio (hydrazonoyl chloride : nitroalkene) | 1.5 : 1 | 66 |

Tables adapted from screening experiments on similar difluoromethyl pyrazole syntheses.

Microwave-Assisted Suzuki Coupling for Pyrazole Functionalization

For the attachment of aryl groups such as thiophen-2-yl to the pyrazole ring, Suzuki-Miyaura cross-coupling reactions are employed:

- Starting materials : Bromopyrazole derivatives and thiophen-2-yl boronic acids or boronate esters.

- Catalyst : Palladium complexes such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium.

- Base : Potassium carbonate.

- Solvent system : Dioxane and water mixture.

- Heating : Microwave irradiation at 120 °C for 30 minutes enhances reaction efficiency.

- Workup : Extraction with dichloromethane, drying, and column chromatography purification.

Experimental Data and Analytical Characterization

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the presence and position of difluoromethyl groups and pyrazole substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- X-ray Crystallography : Used to verify the molecular structure and confirm regioselectivity of substitution.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| [3+2] Cycloaddition | Difluoromethyl hydrazonoyl chloride + fluoronitroalkene, Na3PO4 or K2CO3, DCE, 85 °C, 24 h | 66 - 87 | Base and solvent critical for yield |

| Suzuki Coupling | Bromopyrazole + thiophen-2-yl boronic acid, Pd catalyst, K2CO3, dioxane/H2O, microwave 120 °C, 0.5 h | ~74 | Microwave accelerates reaction |

| Acetonitrile introduction | Alkylation or condensation with cyano-containing reagents | Variable | Usually post-pyrazole formation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or cyclocondensation. For example, thiophene-2-carbaldehyde may react with difluoromethyl hydrazine to form the pyrazole core, followed by acetonitrile incorporation via Knoevenagel condensation. Critical parameters include:

- Temperature : Reflux conditions (e.g., 80–100°C in acetonitrile or DMSO) to drive cyclization .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) to enhance reaction efficiency .

- Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH/NH₃) or recrystallization to isolate regioisomers .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 6.0–6.5 ppm) .

- LC-MS : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 280.05) and detects impurities .

- IR : Peaks at ~2250 cm⁻¹ confirm the nitrile group .

- HPLC : C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and biological interactions compared to non-fluorinated analogs?

- Methodology :

- Electron-Withdrawing Effects : The -CF₂H group increases electrophilicity at the pyrazole ring, enhancing binding to kinases or receptors .

- Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in comparative pharmacokinetic studies with methyl or ethyl analogs .

- SAR Studies : Replace -CF₂H with -CH₃ or -Cl to evaluate potency changes in enzyme inhibition assays .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

- Methodology :

- Twinned Crystals : Common due to flexible thiophene and pyrazole moieties. SHELXL refinement with TWIN/BASF commands resolves ambiguities .

- Disorder : Partial occupancy of the difluoromethyl group requires restraints (DFIX, SIMU) during refinement .

- Data Collection : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps for accurate atomic placement .

Q. How can researchers distinguish regioisomers formed during synthesis, and what strategies minimize their formation?

- Methodology :

- Chromatography : Reverse-phase HPLC or TLC (Rf differences ~0.1–0.3) separates isomers .

- Crystallography : Single-crystal XRD reveals distinct bond angles (e.g., pyrazole N1–C5–C6 in isomer A: 118.5° vs. isomer B: 122.3°) .

- Preventive Measures : Steric hindrance via bulky substituents (e.g., isopropyl) or low-temperature cyclization reduces isomer formation .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or anticancer agent?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonds with kinase hinge regions) .

- Enzyme Assays : IC₅₀ values against JAK2 or EGFR kinases compared to control inhibitors (e.g., BIRB796) validate target engagement .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer lines (e.g., HCT116, IC₅₀ ~2.5 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.